![molecular formula C15H19NO2 B1339472 Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate CAS No. 186376-30-7](/img/structure/B1339472.png)
Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate
描述
Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate typically involves cyclopropanation reactions. One common method is the cyclopropanation of 2,5-dihydropyrrole with ethyl diazoacetate, catalyzed by dirhodium(II) complexes . This reaction can be carried out under low catalyst loadings, making it efficient and cost-effective. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its high purity for research and industrial applications .
化学反应分析
Types of Reactions
Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
科学研究应用
Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate has a wide range of applications in scientific research:
作用机制
The mechanism of action of ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate involves its interaction with specific molecular targets and pathways. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function . Additionally, the compound’s unique structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity .
相似化合物的比较
Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate can be compared with other similar compounds, such as:
3-azabicyclo[3.1.0]hexane derivatives: These compounds share the bicyclic structure with a nitrogen atom and have similar reactivity and applications.
8-azabicyclo[3.2.1]octane derivatives: These compounds have a larger ring system and different reactivity, making them suitable for different applications.
Cyclopropane derivatives: These compounds have a simpler structure but can undergo similar reactions and have comparable applications in research and industry.
The uniqueness of this compound lies in its specific bicyclic structure and the presence of the benzyl group, which can influence its reactivity and interactions with other molecules .
属性
IUPAC Name |
ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-2-18-15(17)14-12-9-16(10-13(12)14)8-11-6-4-3-5-7-11/h3-7,12-14H,2,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKFHBYDDJRSIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1CN(C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
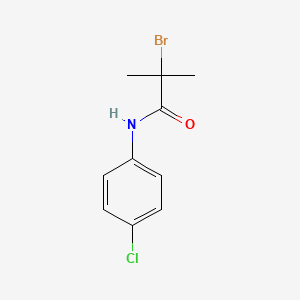

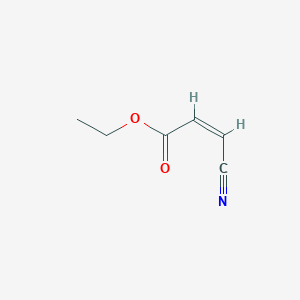



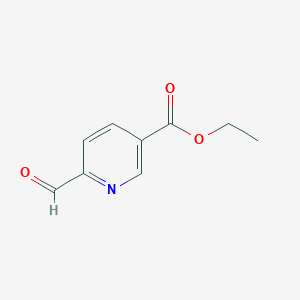



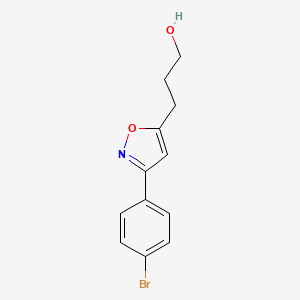
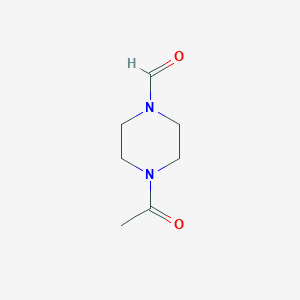
![11H-Dibenzo[b,e]azepine-6-carbonitrile](/img/structure/B1339421.png)

